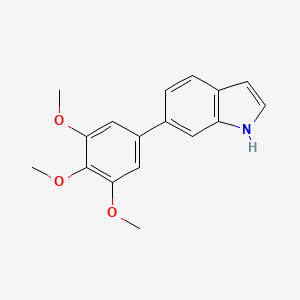

6-(3,4,5-trimethoxyphenyl)-1H-indole

Description

Properties

IUPAC Name |

6-(3,4,5-trimethoxyphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-13(10-16(20-2)17(15)21-3)12-5-4-11-6-7-18-14(11)8-12/h4-10,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVPIXREYWWCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(3,4,5-trimethoxyphenyl)-1H-indole typically involves the Claisen–Schmidt condensation reaction. This reaction is performed using 3,4,5-trimethoxyacetophenone and an appropriate indole derivative under basic conditions, such as using sodium hydroxide or piperidine in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.

Chemical Reactions Analysis

6-(3,4,5-Trimethoxyphenyl)-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

Anticancer Activity:

Research indicates that 6-(3,4,5-trimethoxyphenyl)-1H-indole exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, derivatives of this compound have shown potent activity against various cancer cell lines with IC50 values ranging from 2 to 11 μmol/L . The trimethoxyphenyl group is believed to enhance the compound's interaction with biological targets such as tubulin and heat shock protein 90 .

Mechanism of Action:

The mechanism of action involves the inhibition of critical enzymes involved in cancer cell growth and survival. For example, studies suggest that compounds similar to this compound can inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division . This property positions the compound as a potential candidate for developing new anticancer therapies.

Anti-inflammatory and Antimicrobial Properties:

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to modulate inflammatory pathways and interact with various microbial targets .

Industrial Applications

The unique properties of this compound also make it valuable in industrial applications. Its structural characteristics allow it to be used as a precursor in the synthesis of novel materials with specific chemical properties. The compound's potential in developing new chemical processes further underscores its versatility .

Case Study 1: Anticancer Activity Assessment

A study assessed the antiproliferative activity of several derivatives of indole compounds similar to this compound against the NCI-60 cancer cell panel. Results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types. The findings highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound interacts with cellular targets. The study demonstrated that the compound could disrupt microtubule dynamics through tubulin binding, leading to apoptosis in cancer cells . This insight is critical for understanding how structural features contribute to the compound's efficacy.

Mechanism of Action

The mechanism of action of 6-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The indole core also contributes to its ability to bind to specific receptors and enzymes, further enhancing its pharmacological profile .

Comparison with Similar Compounds

Key Compounds for Comparison

5-Bromo-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (RS 2518, 3v)

- Structure : Features a sulfur atom linking the indole (3-position) to the trimethoxyphenyl group, with a bromine substituent at the 5-position.

- Activity : Exhibits potent antitumor activity (IC₅₀ = 12–14 nM in CML cell lines) by targeting tubulin polymerization .

- Advantage : The thioether linkage enhances metabolic stability compared to oxygen-based linkers .

1-Methyl-5-(3-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-yl)-1H-Indole (T115)

- Structure : Incorporates a 1,2,4-triazole ring fused to the indole core and trimethoxyphenyl group.

- Activity : Inhibits tubulin polymerization (IC₅₀ = 0.8 μM) and shows broad-spectrum cytotoxicity against cancer cell lines .

- Advantage : The triazole moiety improves solubility and bioavailability .

Combretastatin A-4 (CA-4) Structure: Natural stilbene derivative with two trimethoxyphenyl groups linked by a cis-ethylene bond. Comparison: 6-(3,4,5-Trimethoxyphenyl)-1H-indole lacks the cis-ethylene bond, reducing isomerization risks while maintaining tubulin-binding efficacy .

2-(1H-Imidazol-1-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 81)

- Structure : Combines an imidazole substituent at the 2-position with a thio-linked trimethoxyphenyl group.

- Activity : Dual inhibitor of tubulin and Hedgehog signaling (IC₅₀ = 28–35 nM in CML cells) .

- Advantage : The imidazole group introduces additional hydrogen-bonding interactions with target proteins .

Pharmacokinetic and Toxicity Profiles

- 6-(3,4,5-TMP)-1H-Indole: Limited solubility in aqueous media, necessitating prodrug formulations (e.g., phosphate salts) for clinical use, similar to CA-4 derivatives .

- RS 2518 (3v) : Enhanced metabolic stability due to the thioether bond, reducing oxidative degradation .

- Compound 81: Exhibits lower cytotoxicity in normal cells compared to cancer cells, suggesting selective targeting .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-(3,4,5-trimethoxyphenyl)-1H-indole derivatives?

The synthesis typically involves coupling reactions between indole precursors and 3,4,5-trimethoxyphenyl moieties. Key steps include:

- MW-assisted reactions : Using a CEM Discover SP reactor for controlled heating (e.g., 100–150°C) in solvents like DMF or ethanol under inert conditions .

- Suzuki–Miyaura cross-coupling : For introducing heterocyclic substituents (e.g., furan, thiophene) at the indole core. For example, coupling 7-iodo-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole with boronic acids yields derivatives in 19–75% yields .

- Iodine-catalyzed sulfenylation : Demonstrated in the synthesis of antitumor compound 3v (65% yield) using CS₂ and 1-aryltriazene .

Q. How are structural and purity characteristics validated for these compounds?

Methodological validation includes:

- Spectroscopic analysis : ¹H/¹³C NMR for confirming substituent positions and electronic environments (e.g., δ 3.56 ppm for methoxy groups in DMSO-d₆) .

- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weights (e.g., HR-MS (ESI) matching calculated values within ±2 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What preliminary biological assays are used to screen for anticancer activity?

Initial screening often involves:

- Tubulin polymerization inhibition : Measured via turbidity assays (e.g., IC₅₀ values for derivatives like compound 8 and 12 ) .

- Cytotoxicity assays : Against cancer cell lines (e.g., NIH3T3 Shh-LII cells) using luciferase-based viability tests .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antitumor potency?

SAR strategies include:

- Heterocyclic substitutions : Introducing furan or thiophene at position 6/7 of indole enhances tubulin binding. For example, 2-(thiophen-3-yl)-3-[(3′,4′,5′-trimethoxyphenyl)thio]-1H-indole (12 ) shows 83% yield and potent activity (IC₅₀ = 0.8 µM) .

- Methoxy group positioning : 3,4,5-Trimethoxyphenyl at the indole-3 position improves hydrophobic interactions with tubulin’s colchicine-binding site .

Q. How to resolve contradictions in biological activity data across derivatives?

Approaches include:

- Dose-response profiling : Compounds like 33 and 81 exhibit divergent Hh signaling inhibition (e.g., 10 µM vs. 50 µM IC₅₀), suggesting target promiscuity .

- Crystallographic studies : Resolving binding modes (e.g., X-ray structures of 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole highlight steric clashes in low-activity analogs) .

Q. What mechanistic insights explain the dual role of these compounds in mitotic arrest and apoptosis?

Advanced methods:

Q. How can reaction yields be improved for low-efficiency syntheses?

Optimization strategies:

Q. What computational tools predict pharmacokinetic properties of novel derivatives?

Key tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.